

Application Notes and Protocols for PRDM16 Antibody Validation in Western Blot

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Compound of Interest		
Compound Name:	Dim16	
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These comprehensive application notes provide detailed protocols and validation data for the use of antibodies targeting the PRDM16 protein in Western Blotting applications. This document is intended for researchers, scientists, and drug development professionals.

Introduction

PRDM16 (PR domain containing 16) is a crucial transcriptional regulator involved in various biological processes, including the differentiation of brown and beige adipocytes, maintenance of hematopoietic stem cells, and craniofacial development.[1][2] Its role in controlling the switch between muscle and brown fat lineages has made it a significant target of interest in metabolic disease research.[2][3] Furthermore, emerging evidence suggests its involvement in cancer progression.[4][5] Accurate and reliable detection of PRDM16 protein levels by Western Blot is essential for these research areas. This document outlines validated protocols and key considerations for successful PRDM16 detection.

Data Presentation Antibody and Experimental Details

Successful detection of PRDM16 by Western Blot is dependent on the selection of a validated antibody and optimization of experimental conditions. The following table summarizes key information from various commercially available antibodies and research publications.



Antibody/R eference	Host Species	Recommen ded Dilution	Predicted/O bserved MW	Positive Control Lysates	Negative Control Lysates
Proteintech (55361-1-AP) [6]	Rabbit	1:500 - 1:3000	~150 kDa	Various lysates	Not specified
R&D Systems (AF6295)	Sheep	1 μg/mL	~170 kDa	K562	Not specified
Abcam (ab303534) [7]	Rabbit	1:1000	~150 kDa	HCT 116 (wild-type)	HCT 116 (PRDM16 knockout)
Cell Signaling Technology (#16212)[8]	Rabbit	Not specified	Not specified	Various cell lines	THP-1, SH- SY5Y (low expression)
Aviva Systems Biology (OAPB01020)[9]	Rabbit	1 μg/mL	~140 kDa	Rat brain tissue	Not specified
Merck Millipore (ABE543)[10]	Rabbit	1:1000	~140 kDa	LNCap (nuclear extract)	Not specified
Thermo Fisher Scientific (MA5-37723) [11]	Mouse	1:4000	~140 kDa	Jurkat, K562	Not specified

Note: The predicted molecular weight of PRDM16 is approximately 140 kDa, however, observed molecular weight can vary due to post-translational modifications and the use of different molecular weight standards.[7][9]



Experimental Protocols

This section provides a detailed protocol for Western Blotting to detect PRDM16. This is a generalized protocol and may require optimization based on the specific antibody and sample type used.

Sample Preparation (Cell Lysates)

- · Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (protein extract) to a new tube.
- Determine the protein concentration using a standard protein assay (e.g., BCA assay).
- Add Laemmli sample buffer to the desired amount of protein (typically 20-30 μg per lane) and boil at 95-100°C for 5-10 minutes.

SDS-PAGE

- Load the prepared protein samples into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel).
- Include a pre-stained protein ladder to monitor migration and estimate molecular weight.
- Run the gel in 1X running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

Protein Transfer

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.



- A wet transfer system is commonly used. Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer in 1X transfer buffer.
- Transfer conditions will vary based on the size of the protein and the transfer system (e.g., 100V for 1-2 hours at 4°C).

Immunoblotting

- Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[12]
- Primary Antibody Incubation: Dilute the primary PRDM16 antibody in the blocking buffer at the recommended concentration. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 5-10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
- Washing: Wash the membrane three times for 5-10 minutes each with TBST.

Detection

- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for the recommended time.
- Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Mandatory Visualizations PRDM16 Signaling in Brown Adipocyte Differentiation

The following diagram illustrates the central role of PRDM16 in promoting the differentiation of brown adipocytes. PRDM16 acts as a transcriptional co-activator, interacting with key

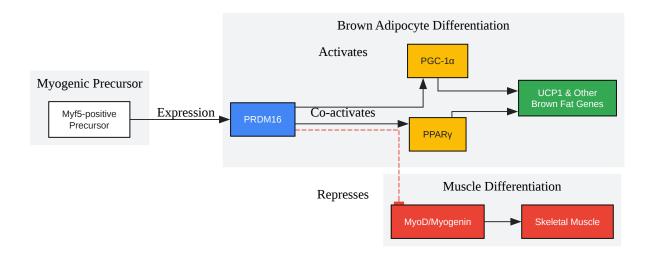


Methodological & Application

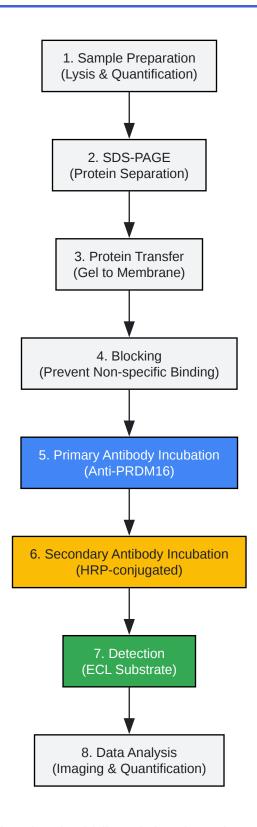
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transcription factors to drive the expression of genes associated with the brown fat phenotype, such as UCP1.[1][2]









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